Clobazam-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

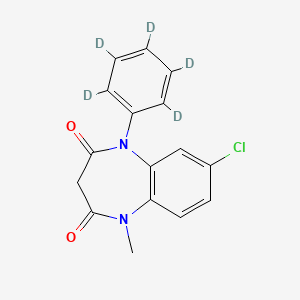

Clobazam-d5 (deuterated clobazam) is a stable isotopologue of clobazam, a 1,5-benzodiazepine derivative. It is synthesized by replacing five hydrogen atoms with deuterium at specific positions in the clobazam molecule (denoted as [2H5]-clobazam) . This modification enhances its utility as an internal standard in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where isotopic labeling minimizes interference during quantification of clobazam and its metabolites in biological matrices . This compound shares the core pharmacological properties of clobazam, acting as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors . However, its primary application is restricted to research and forensic analysis due to regulatory controls (Schedule IV in the U.S.) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clobazam-d5 involves the incorporation of deuterium atoms into the clobazam molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogen-deuterium exchange reaction, where clobazam is treated with deuterated water (D2O) under specific conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography and mass spectrometry are used to confirm the incorporation of deuterium atoms and to ensure the quality of the compound .

Chemical Reactions Analysis

Oxidation Reactions

Clobazam-d5 undergoes oxidation at the N-methyl group to form This compound N-oxide . This reaction is typically mediated by oxidizing agents such as:

-

Hydrogen peroxide (H₂O₂) under mild conditions

-

m-Chloroperbenzoic acid (m-CPBA) in non-aqueous solvents

The deuterium substitution on the phenyl ring does not significantly alter the reaction pathway but may slightly reduce reaction rates due to the kinetic isotope effect .

Reduction Reactions

Reductive transformations primarily target the lactam and N-methyl functional groups:

-

Desmethylthis compound is formed via reduction of the N-methyl group using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

-

Zinc powder in acidic conditions (e.g., HCl/ethanol) reduces nitro intermediates during synthetic steps, as described in industrial-scale preparations .

Substitution Reactions

Halogenation and alkylation reactions are feasible at specific positions:

-

Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can substitute hydroxyl or amine groups with halogens.

-

Methylation with iodomethane (CH₃I) in alkaline alcohol solutions is a key step in synthesis, producing the N-methyl derivative .

Hydrolysis and Stability

This compound is stable under normal conditions but decomposes under harsh acidic or basic environments:

-

Acidic hydrolysis : Cleavage of the lactam ring, yielding aminobenzophenone derivatives.

-

Basic hydrolysis : Degradation to quinazolinone intermediates.

Incompatibilities : Reacts with strong oxidizers, acids, and bases, necessitating storage at -20°C in inert conditions .

Synthetic Pathways

The industrial synthesis of this compound involves:

-

Catalytic hydrogen-deuterium exchange using deuterium gas (D₂) and palladium catalysts to introduce deuterium into the phenyl ring.

-

Condensation of deuterated intermediates (e.g., 2-nitro-5-chlorodiphenyl-d5-amine) with monoethyl malonate acyl chloride.

-

Purification via recrystallization and chromatography to achieve >95% purity .

Analytical and Stability Data

-

Molecular Formula : C₁₆H₈D₅ClN₂O₂

-

Molecular Weight : 305.77 g/mol

-

Stability : Stable in methanol/acetonitrile solutions; incompatible with strong acids/bases .

Mechanistic Considerations

Scientific Research Applications

Clobazam is a 1,5-benzodiazepine drug used to treat various types of epilepsy and anxiety . While the search results primarily focus on clobazam, not specifically "Clobazam-d5," they provide valuable information regarding the clinical applications, efficacy, and safety of clobazam in treating epilepsy, including Lennox-Gastaut syndrome .

Clinical Applications of Clobazam

Clobazam is primarily used as an adjunctive therapy for epilepsy, particularly effective in treatment-resistant cases . It has demonstrated efficacy against various seizure types, including focal, generalized tonic-clonic, myoclonic, and absence seizures . Clobazam has also been approved for treating Lennox-Gastaut syndrome in the United States .

Epilepsy Treatment

- Add-on therapy Clobazam is commonly used with other antiepileptic drugs to improve seizure control .

- Seizure types Effective against generalized and focal seizures . Studies have shown clobazam significantly reduces seizure frequency in patients with refractory epilepsy .

- Children Clobazam is used as a first-line antiepileptic drug for pediatric epilepsy in many countries and as an adjunctive therapy for children with resistant epilepsy .

- Adults It has proven efficacy in treatment-resistant adult focal epilepsy (TRAFE) .

- Monotherapy Clobazam has demonstrated efficacy as a monotherapy in some cases .

Lennox-Gastaut Syndrome

Clobazam is approved for adjunctive treatment of seizures associated with Lennox-Gastaut syndrome . Studies have shown that clobazam significantly decreases seizure frequency in patients with Lennox-Gastaut syndrome, with few adverse effects .

Efficacy and Safety

Clobazam has demonstrated significant efficacy in reducing seizure frequency and improving overall seizure control in various patient populations .

- One study reported that over a period of seven years, more than 10% of treatment-refractory patients achieved seizure freedom with clobazam .

- Another study found that 36.2% of patients were seizure-free during a 12-month treatment period with clobazam .

- Studies in children have shown that clobazam can lead to a significant reduction in seizure frequency, with one study reporting a >50% improvement in seizure control in 52% of patients .

Clobazam is generally considered safe and well-tolerated, with fewer side effects than some other antiepileptic drugs . Common side effects include somnolence, dizziness, and fatigue .

Dosing

The dose of clobazam varies depending on the patient's age, weight, and specific condition being treated . Lower doses of clobazam are associated with a lower likelihood of psychomotor impairment and sedation .

- In studies involving Lennox-Gastaut syndrome, clobazam was administered at doses of 0.25 to 1.0 mg/kg/day as an adjunctive therapy .

- It is suggested that clobazam may be more effective at low doses (0.2-0.3 mg/kg/day) in the Indian population .

Retention Rate

Retention rate (RR) is used to explain the tolerability and efficacy of a drug . The retention rate of clobazam varies widely, with one study reporting a range of 6.5 to 270 months, suggesting better tolerability .

- Retention rates at 12, 24, 48, and 96 months were 66.9%, 44.8%, 19.7%, and 6.5%, respectively .

- Approximately 85% of patients completed four years of clobazam treatment .

Clobazam Therapeutic Drug Monitoring

Mechanism of Action

Clobazam-d5 exerts its effects by enhancing the inhibitory action of gamma-aminobutyric acid (GABA) at the GABA-A receptors in the central nervous system. This leads to increased chloride ion conductance, resulting in hyperpolarization and stabilization of neuronal membranes. The molecular targets include the alpha-2 and gamma-2 subunits of the GABA-A receptor, which mediate the anxiolytic and anticonvulsant effects of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Clobazam

- Molecular Formula : C16H13ClN2O2

- CAS No.: 22316-47-8

- Key Differences : Lacks deuterium substitution, making it unsuitable as an internal standard in isotopic dilution assays. Clobazam is therapeutically used as an anticonvulsant for epilepsy and anxiety disorders .

Clobazam Impurity A (EP)

- Molecular Formula : C15H11ClN2O2

- CAS No.: 22316-55-8

- Key Differences : A degradation product of clobazam, characterized by the absence of a methyl group on the benzodiazepine ring. It is monitored during pharmaceutical quality control to ensure clobazam purity .

4'-Hydroxynordiazepam

- Molecular Formula : C15H11ClN2O2

- CAS No.: N/A

- Key Differences: Structurally related to clobazam but differs in hydroxylation at the 4' position.

Pharmacological and Pharmacokinetic Comparisons

- Deuterium Kinetic Isotope Effect : The substitution of deuterium in this compound reduces its metabolic rate via cytochrome P450 enzymes (e.g., CYP3A4), a property critical for improving assay precision but irrelevant to therapeutic applications .

Role in Therapeutic Drug Monitoring (TDM)

This compound is indispensable in quantifying clobazam and N-desmethylclobazam in plasma. A 2013 study by de Leon et al. demonstrated that using this compound as an internal standard reduced inter-assay variability to <10%, enhancing the reliability of dose optimization in epilepsy patients .

Comparative Stability Studies

- This compound vs. Non-Deuterated Clobazam: Photostability: this compound exhibits identical photodegradation pathways to clobazam but with marginally slower kinetics due to deuterium’s bond-strengthening effect . Thermal Stability: No significant differences observed under standard storage conditions (−20°C) .

Key Research Findings and Clinical Implications

- A 2015 study by Hammer et al. confirmed that this compound retains the parent drug’s ability to potentiate GABAergic transmission, validating its use in in vitro receptor-binding assays .

- Impurity profiling using this compound has identified Clobazam Impurity A as a critical marker for assessing clobazam formulation stability .

Biological Activity

Clobazam-d5 is a deuterated form of clobazam, an antiepileptic drug primarily used in the treatment of Lennox-Gastaut syndrome and other seizure disorders. The biological activity of clobazam and its metabolites, particularly norclobazam, has been extensively studied, revealing significant insights into their mechanisms of action, pharmacokinetics, and therapeutic efficacy.

Clobazam acts as a positive allosteric modulator at the GABAA receptor, specifically binding to the interface of the α2 and γ2 subunits. This binding enhances GABA's inhibitory effects by increasing chloride ion influx, leading to hyperpolarization of neurons and subsequent reduction in neuronal excitability .

Key Points:

- GABAA Receptor Interaction : Clobazam increases GABA binding and promotes chloride ion flow across neuronal membranes.

- Selectivity : Clobazam shows greater affinity for the α2 subunit compared to the α1 subunit, distinguishing it from other benzodiazepines .

Pharmacokinetics

Clobazam is extensively metabolized in the liver through cytochrome P450 enzymes, primarily CYP3A4. The major metabolites include norclobazam (N-desmethylclobazam) and 4'-hydroxyclobazam. Notably, norclobazam is pharmacologically active and has been shown to have a longer half-life than clobazam itself .

| Parameter | Clobazam | Norclobazam |

|---|---|---|

| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP2C19) |

| Active Metabolite | No | Yes |

| Plasma Concentration Ratio | 1 | 3-5 times higher than clobazam |

Clinical Efficacy

Clobazam has been evaluated in numerous clinical studies for its effectiveness in managing various types of seizures. In over 50 studies involving more than 3000 patients, clobazam has demonstrated significant efficacy as an adjunctive therapy for refractory epilepsy.

Case Studies:

- Koeppen et al. Study : A double-blind crossover study involving 129 patients with complex partial seizures showed that 19% achieved seizure freedom on clobazam compared to none on placebo .

- Montenegro et al. Study : In a retrospective analysis of 97 adults with refractory partial epilepsy, 57% experienced over a 50% improvement in seizure control over an average of 16.7 months .

- Lennox-Gastaut Syndrome Trials : Phase II and III trials indicated that clobazam significantly reduced seizure frequency with minimal adverse effects. In one study, patients receiving clobazam showed a reduction in drop seizure rates by up to 68.3% compared to placebo .

Adverse Effects

While clobazam is generally well-tolerated, some patients may experience side effects such as somnolence, lethargy, and sedation. These effects are typically mild to moderate and manageable . Long-term studies have indicated that adverse effects do not significantly increase over time .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing Clobazam-d5, and how do they ensure isotopic purity?

this compound, a deuterated analog of Clobazam, is typically characterized using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . NMR confirms deuterium incorporation by observing the absence of proton signals at specific positions, while HRMS verifies the molecular ion peak shift (e.g., m/z +5 compared to non-deuterated Clobazam). Isotopic purity (>98%) is validated via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns .

Q. What protocols are recommended for synthesizing this compound to minimize non-deuterated byproducts?

Synthesis involves deuterium exchange reactions under controlled conditions (e.g., acidic/basic deuterated solvents). Key steps include:

- Using deuterated reagents (e.g., D₂O, CD₃OD) to maximize isotopic substitution.

- Optimizing reaction time and temperature to reduce back-exchange.

- Purification via preparative HPLC with deuterated mobile phases to isolate this compound from non-deuterated residues .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

LC-MS/MS is the gold standard due to its sensitivity and specificity. Methodological considerations include:

- Using this compound as an internal standard to correct for matrix effects.

- Validating the method per ICH guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (85–115%).

- Employing deuterium-specific transitions (e.g., m/z 302 → 259 for Clobazam vs. m/z 307 → 264 for this compound) .

Advanced Research Questions

Q. How can researchers design experiments to account for isotopic effects when using this compound as an internal standard?

Isotopic effects (e.g., retention time shifts in LC) are mitigated by:

- Co-elution studies : Confirming that this compound and its non-deuterated counterpart elute simultaneously.

- Matrix-matched calibration : Preparing standards in the same biological matrix as samples to control for ionization suppression.

- Cross-validation : Comparing deuterated and non-deuterated internal standards in spiked samples to assess accuracy .

Q. What strategies resolve discrepancies in this compound recovery rates across different LC-MS/MS setups?

Discrepancies often arise from ion source variability or column aging . Solutions include:

- Standardized instrument tuning : Using reference compounds (e.g., deuterated analogs of known concentration) to calibrate MS parameters.

- Column batch testing : Pre-screening columns for retention time consistency.

- Inter-laboratory validation : Collaborating across labs to harmonize protocols and identify systemic biases .

Q. How can extraction protocols for this compound in complex matrices be optimized to minimize matrix effects?

Optimization involves:

- Solid-phase extraction (SPE) : Selecting sorbents (e.g., C18, mixed-mode) that selectively retain this compound while removing phospholipids.

- Protein precipitation : Using ice-cold acetonitrile with 0.1% formic acid to denature proteins without degrading this compound.

- Post-column infusion studies : Identifying ion suppression zones and adjusting gradient elution to avoid them .

Q. Methodological Considerations

Q. What criteria should guide the formulation of research questions about this compound’s pharmacokinetic applications?

Apply the FINER framework :

- Feasible : Ensure access to deuterated reagents and LC-MS infrastructure.

- Novel : Address gaps, such as this compound’s stability in long-term storage.

- Ethical : Adhere to safety protocols for handling GHS-classified substances (e.g., H336: drowsiness/dizziness risks) .

Q. How should researchers document this compound experimental methods to ensure reproducibility?

Follow Beilstein Journal guidelines :

- Provide detailed synthesis steps (reagents, temperatures, reaction times).

- Report LC-MS parameters (column type, gradient, ionization settings).

- Include validation data (linearity, precision) in supplementary materials .

Properties

Molecular Formula |

C16H13ClN2O2 |

|---|---|

Molecular Weight |

305.77 g/mol |

IUPAC Name |

7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,5-benzodiazepine-2,4-dione |

InChI |

InChI=1S/C16H13ClN2O2/c1-18-13-8-7-11(17)9-14(13)19(16(21)10-15(18)20)12-5-3-2-4-6-12/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D |

InChI Key |

CXOXHMZGEKVPMT-VIQYUKPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H] |

Canonical SMILES |

CN1C(=O)CC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.